6,7-dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione
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Overview
Description
6,7-Dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione is a complex organic compound with a unique structure that includes morpholine rings attached to a benzoisochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione typically involves the reaction of 6,7-dibromo-1H,3H-benzo[de]isochromene-1,3-dione with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the substitution of bromine atoms with morpholine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzoisochromene derivatives.
Scientific Research Applications
6,7-Dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various functional compounds.
Mechanism of Action
The mechanism of action of 6,7-dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets. The morpholine groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The benzoisochromene core can participate in π-π stacking interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dibromo-1H,3H-benzo[de]isochromene-1,3-dione
- 6-(Dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione
- 6-Acetyl-1H,3H-benzo[de]isochromene-1,3-dione
Uniqueness
6,7-Dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione is unique due to the presence of morpholine groups, which impart distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20N2O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
8,10-dimorpholin-4-yl-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione |
InChI |
InChI=1S/C20H20N2O5/c23-19-13-1-3-15(21-5-9-25-10-6-21)18-16(22-7-11-26-12-8-22)4-2-14(17(13)18)20(24)27-19/h1-4H,5-12H2 |
InChI Key |
QJIUMSZZPBPZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C(=CC=C4C3=C(C=C2)C(=O)OC4=O)N5CCOCC5 |
Origin of Product |
United States |
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